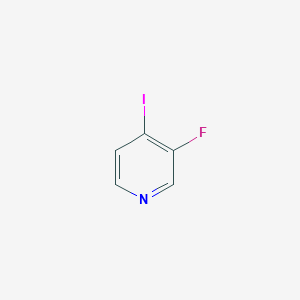

3-Fluoro-4-Iodopiridina

Descripción general

Descripción

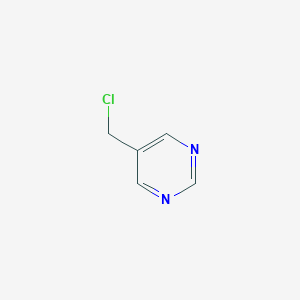

3-Fluoro-4-Iodopyridine (3F4IP) is an important chemical compound that has been studied for its various applications in scientific research and industrial processes. It is a fluorinated pyridine derivative that is known for its unique properties, such as its high reactivity and stability. 3F4IP has been used in a variety of applications, including synthesis, catalysis, and drug design.

Aplicaciones Científicas De Investigación

Química Medicinal

3-Fluoro-4-Iodopiridina: es un bloque de construcción versátil en química medicinal, particularmente para construir moléculas complejas debido a sus átomos de yodo y flúor reactivos. Sirve como precursor para varios ingredientes farmacéuticos activos (API). Por ejemplo, se utiliza en la síntesis de β-carbolinas, que son compuestos con propiedades anticancerígenas, neuroestimulantes y neuroprotectoras potenciales .

Ciencia de Materiales

En ciencia de materiales, This compound se utiliza para la ingeniería de estructuras moleculares que pueden alinear dipolos en sólidos orgánicos. Esta alineación es crucial para aplicaciones como la eficiente generación de segundo armónico, que es importante para crear materiales para tecnología láser y comunicación óptica .

Síntesis Orgánica

Este compuesto juega un papel crítico en la síntesis orgánica como un bloque de construcción heterocíclico dihalogenado. Está involucrado en reacciones como el acoplamiento de Suzuki y los procesos de litiación para producir piridinas trisustituidas, que son intermediarios valiosos para futuras transformaciones químicas .

Farmacología

Farmacológicamente, This compound es significativa para el desarrollo de fármacos. Su incorporación en candidatos a fármacos puede mejorar sus propiedades farmacocinéticas, como el aumento de la permeabilidad de la membrana o la estabilidad metabólica, convirtiéndola en una herramienta valiosa en el diseño de nuevas terapias .

Química Agrícola

Finalmente, en química agrícola, los compuestos fluorados como This compound se utilizan para crear agroquímicos con propiedades físicas y biológicas mejoradas. La introducción de átomos de flúor en las estructuras principales puede dar como resultado compuestos con mayor actividad y selectividad para aplicaciones agrícolas .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Fluoro-4-Iodopyridine is a dihalogenated heterocyclic building block that is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . .

Mode of Action

The mode of action of 3-Fluoro-4-Iodopyridine is primarily through its role as a building block in the synthesis of various compounds. For instance, it is used in the Suzuki coupling reaction with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine . The specific interactions with its targets and the resulting changes would depend on the final compound that it helps synthesize.

Biochemical Pathways

3-Fluoro-4-Iodopyridine is a key building block for the synthesis of β-carboline . β-Carboline has extensive applications in anti-cancer treatments, neuroenhancement, and neuroprotection . The affected pathways and their downstream effects would be determined by the specific β-carboline compound synthesized and its mechanism of action.

Result of Action

The molecular and cellular effects of 3-Fluoro-4-Iodopyridine’s action would depend on the specific compound it helps synthesize. For instance, β-carboline compounds, which can be synthesized using 3-Fluoro-4-Iodopyridine, have been found to have anti-cancer, neuroenhancement, and neuroprotective effects .

Propiedades

IUPAC Name |

3-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLUTDVOKZOXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451318 | |

| Record name | 3-Fluoro-4-Iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22282-75-3 | |

| Record name | 3-Fluoro-4-Iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3-fluoro-4-iodopyridine of interest to synthetic chemists?

A1: 3-Fluoro-4-iodopyridine is a versatile building block for creating more complex molecules. The research demonstrates that this compound readily undergoes ortho-directed lithiation with LDA (lithium diisopropylamide) at low temperatures. [, ] This means that lithium selectively replaces the hydrogen atom adjacent to the iodine, creating a highly reactive intermediate. This "iodolithiopyridine" can then react with various electrophiles, opening up possibilities for introducing different functional groups to the pyridine ring. [, ] This controlled reactivity makes 3-fluoro-4-iodopyridine a valuable starting point for synthesizing diverse polysubstituted pyridines.

Q2: Can you give an example of how 3-fluoro-4-iodopyridine is used in the synthesis of complex molecules?

A2: The research highlights the use of 3-fluoro-4-iodopyridine as a key intermediate in the synthesis of various fused polyaromatic alkaloids, including perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes. [, ] The iodine atom in 3-fluoro-4-iodopyridine plays a crucial role in these syntheses by participating in heterocyclic cross-coupling reactions. This type of reaction allows chemists to link the pyridine ring to another ring system, building up the complex structures of these alkaloids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)